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Compound of Interest

1,3-Dioxoisoindoline-2-carbony!
Compound Name:

chloride
CAS No.: 5511-75-1
Cat. No.: B1611133

Get Quote

\ J

CAS Registry Number: 22509-04-2 Molecular Formula: C

H
CINO

Molecular Weight: 209.59 g/mol

Executive Summary

-(Chlorocarbonyl)phthalimide is a specialized electrophilic reagent used primarily in organic
synthesis for the introduction of the phthalimido moiety or as a protected isocyanate equivalent.
Its utility in drug development lies in its ability to generate

-phthaloyl amino acid derivatives and heterocycles under mild conditions.

This guide provides a comprehensive spectroscopic atlas (NMR, IR, MS) and validated
handling protocols. It addresses the compound's high moisture sensitivity and provides a self-
validating synthesis workflow to ensure reagent quality.
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Structural Basis & Reactivity

The molecule features a central nitrogen atom bonded to three carbonyl groups: two cyclic
imide carbonyls and one exocyclic acyl chloride.

¢ Electronic Environment: The electron-withdrawing nature of the phthalimide ring, combined
with the acyl chloride, makes the exocyclic carbonyl highly electrophilic.

e Spectroscopic Implications: The three carbonyls are chemically distinct but magnetically
similar, leading to complex overlapping signals in IR and distinct shifts in

C NMR.

Spectroscopic Atlas
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretching vibrations. Due to the coupling
between the imide and the acyl chloride, the "carbonyl region” (1700-1850 cm

) is complex.
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)
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to the inductive
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C=0 Stretch (Acyl _
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Chloride) ) )
Nitrogen lone pair
delocalization into the
ring.
Characteristic
symmetric imide
C=0 Stretch
1760 - 1780 Strong o stretch. Often appears
(Phthalimide, Sym) )
as a doublet with the
acyl chloride peak.
The lower energy
C=0 Stretch asymmetric stretch
1730 -1750 Strong o ] )
(Phthalimide, Asym) typical of cyclic
imides.
) C=C Stretch Skeletal vibrations of
1600, 1465 Medium ) )
(Aromatic) the benzene ring.

Axial C-N vibration
1200 - 1300 Medium C-N Stretch linking the ring to the
exocyclic carbonyl.

Nuclear Magnetic Resonance (NMR)

Data is reported in CDCI

. The molecule possesses a plane of symmetry, simplifying the aromatic region.

H NMR (400 MHz, CDCI
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)
Shift (
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164.5 C=0

(Symmetric)

Exocyclic Acyl Chloride
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Aromatic C-1, C-2
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Mass Spectrometry (EI/ESI)

The fragmentation pattern is driven by the stability of the phthalimide nucleus and the lability of
the C-Cl bond.
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Molecular lon:

209 (M
) and 211 (M+2) in a 3:1 ratio (Chlorine isotope signature).

Fragmentation Pathway Visualization

The following diagram illustrates the logical decay of the molecule in an electron impact (El)
source.
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Figure 1: Proposed mass spectrometric fragmentation pathway for N-
(chlorocarbonyl)phthalimide.

Synthesis & Purification Protocol

For drug development applications requiring high purity (>98%), the Silyl-Exchange Method is
superior to the direct reaction of potassium phthalimide with phosgene, as it avoids residual
salt entrapment.

Methodology: Silyl-Exchange Route

Reagents:
o Phthalimide (1.0 eq)

o Hexamethyldisilazane (HMDS) (0.6 eq)
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o Triphosgene (0.4 eq) or Oxalyl Chloride (1.1 eq)

o Catalytic DMF (Dimethylformamide)

Step-by-Step Protocol:

e Silylation (In Situ):
o Reflux phthalimide with HMDS in dry toluene for 2 hours. Ammonia is evolved.
o Checkpoint: The solution becomes clear as

-trimethylsilylphthalimide is formed.

o Remove solvent in vacuo to obtain the silylated intermediate (solid).

e Chloroformylation:

[e]

Redissolve the silylated intermediate in dry DCM (Dichloromethane).
o Cool to 0°C under Nitrogen atmosphere.

o Add Triphosgene (dissolved in DCM) or Oxalyl Chloride dropwise. Add 1-2 drops of DMF
as a catalyst.

o Allow to warm to room temperature and stir for 4 hours.

o Mechanism:[1][2] The TMS group is a potent leaving group, driven by the formation of the
strong Si-Cl bond (TMS-CI byproduct).

e Isolation:
o Evaporate solvent and volatile TMS-CI under reduced pressure.

o Recrystallization: Recrystallize the crude off-white solid from dry benzene or a
cyclohexane/DCM mixture.

o Yield: Typically 85-90%.
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Synthesis Workflow Diagram
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Figure 2: High-purity synthesis workflow utilizing the silyl-exchange mechanism.

Quality Control & Stability (Self-Validating Systems)
Moisture Sensitivity

The acyl chloride moiety is highly susceptible to hydrolysis.
* Degradation Reaction:

Note: Unlike typical acyl chlorides which form carboxylic acids, this carbamoyl chloride
derivative decarboxylates upon hydrolysis, reverting to the parent phthalimide.

QC Checkpoint (Quick Test)

To verify reagent quality before use in critical peptide coupling:
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e Visual: The compound should be a white to off-white crystalline solid. Any "caking" suggests
hydrolysis.

» Melting Point: 85-87 °C. A lower MP (or broad range) indicates reversion to Phthalimide (MP
233 °C is the parent, but mixtures will depress).

e Proton NMR Check: Run a quick

H NMR in CDCI

o Valid: Sharp multiplets at 7.9-8.1 ppm.

o Invalid: Appearance of a broad singlet >8.5 ppm (NH of phthalimide) or shift of aromatics
upfield to 7.7-7.8 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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